

Application Notes and Protocols: Quality Control of MRC-5 Cell Banks

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Compound of Interest

Compound Name: MFR-5

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Introduction

The MRC-5 (Medical Research Council cell strain 5) cell line, derived from the lung tissue of a 14-week-old male fetus, is a cornerstone in virology and vaccine production.^[1] As a finite, diploid human cell line, its proper characterization and quality control are paramount to ensure the safety, efficacy, and reproducibility of biological products.^{[1][2]} These application notes provide a comprehensive overview of the essential quality control parameters for establishing and maintaining Master Cell Banks (MCB) and Working Cell Banks (WCB) of MRC-5 cells. Detailed protocols for key analytical methods are provided to ensure consistency and adherence to regulatory expectations.

Core Quality Control Parameters

A robust quality control strategy for MRC-5 cell banks encompasses the evaluation of viability, identity, purity, and stability. Each parameter is assessed using a panel of specific tests to ensure the integrity of the cell bank.

Data Summary: Quantitative QC Parameters for MRC-5 Cell Banks

The following table summarizes the key quantitative parameters and their generally accepted specifications for the release of MRC-5 cell banks.

Parameter	Test Method	Specification
Viability	Trypan Blue Exclusion	≥ 90% post-thaw
Identity	Short Tandem Repeat (STR) Analysis	100% match to the reference profile of the parental cell line
Purity		
Mycoplasma	PCR-based assay and/or Hoechst DNA staining	Not Detected
Bacteria and Fungi	USP <71> Sterility Test	No microbial growth
Endotoxin	Limulus Amebocyte Lysate (LAL) Assay	≤ 5 EU/mL
Stability		
Karyotype	G-Banding Chromosome Analysis	Normal human male karyotype (46,XY), with a low percentage of polyploidy and structural aberrations
Population Doubling Level (PDL)	Cell Counting	Within the established range for the specific cell bank (MRC-5 cells are capable of 42-46 population doublings before senescence)[2]

Experimental Protocols

Post-Thaw Viability Assessment by Trypan Blue Exclusion

Principle: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.[3][4][5][6]

Materials:

- 0.4% Trypan Blue solution
- Phosphate-Buffered Saline (PBS), sterile
- Hemocytometer or automated cell counter
- Microscope
- 1.5 mL microcentrifuge tubes
- Pipettes and sterile tips

Protocol:

- Rapidly thaw a cryovial of MRC-5 cells in a 37°C water bath.
- Transfer the cell suspension to a 15 mL conical tube containing pre-warmed complete growth medium.
- Centrifuge the cell suspension at 100-200 x g for 5-10 minutes to pellet the cells.
- Carefully aspirate the supernatant, ensuring not to disturb the cell pellet.
- Resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
- In a microcentrifuge tube, mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[\[3\]](#)[\[4\]](#)
- Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this may lead to the staining of viable cells.[\[6\]](#)
- Load 10 µL of the mixture into a hemocytometer.
- Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
- Calculate the percentage of viable cells using the following formula:
 - $\text{Viability (\%)} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$

Cell Line Identity Verification by Short Tandem Repeat (STR) Analysis

Principle: STR profiling is the gold standard for authenticating human cell lines.^{[7][8][9]} It involves the analysis of short, repetitive DNA sequences at specific loci in the genome. The resulting STR profile is a unique genetic fingerprint for a given cell line.^{[7][8]}

Materials:

- DNA extraction kit
- PCR amplification kit with primers for at least 8 core STR loci (e.g., TH01, TPOX, vWA, CSF1PO, D16S539, D7S820, D13S317, D5S818) and Amelogenin for gender identification.^[7]
- Thermal cycler
- Capillary electrophoresis instrument
- Gene analysis software

Protocol:

- DNA Extraction:
 - Harvest a pellet of at least 1×10^6 MRC-5 cells.
 - Extract genomic DNA using a commercially available kit according to the manufacturer's instructions.
 - Quantify the extracted DNA and assess its purity.
- PCR Amplification:
 - Set up a PCR reaction using the extracted DNA and a multiplex PCR kit containing fluorescently labeled primers for the STR loci.
 - Perform PCR amplification in a thermal cycler using the recommended cycling conditions.

- Capillary Electrophoresis:
 - Prepare the amplified DNA fragments for capillary electrophoresis by mixing with a size standard.
 - Separate the fluorescently labeled STR fragments by size using a capillary electrophoresis instrument.
- Data Analysis:
 - Analyze the raw data using specialized software to determine the allele sizes for each STR locus.
 - Compare the generated STR profile with the reference STR profile of the MRC-5 cell line from a reputable cell bank (e.g., ATCC).
 - The profiles should exhibit a 100% match for the cell bank to be considered authentic.

Purity Assessment

A. PCR-Based Mycoplasma Detection

Principle: This highly sensitive method detects the presence of mycoplasma DNA in a cell culture supernatant or cell lysate using primers that target conserved regions of the mycoplasma genome.^{[2][10][11][12][13]}

Materials:

- Mycoplasma PCR detection kit (including primers, positive control, and internal control)
- DNA-free water
- Thermal cycler
- Agarose gel electrophoresis system
- UV transilluminator

Protocol:

- Sample Preparation:
 - Collect 1 mL of cell culture supernatant from a near-confluent culture of MRC-5 cells.
 - Centrifuge at 200 x g for 5 minutes to pellet any cells.
 - Transfer the supernatant to a new tube and centrifuge at 13,000 x g for 10 minutes to pellet any mycoplasma.[\[10\]](#)
 - Discard the supernatant and resuspend the pellet in the buffer provided in the kit.
 - Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release the DNA.
[\[10\]](#)[\[12\]](#)
- PCR Reaction:
 - Set up the PCR reactions for the test sample, positive control, and negative control according to the kit manufacturer's instructions.
 - Perform PCR amplification in a thermal cycler.
- Gel Electrophoresis:
 - Load the PCR products onto an agarose gel.
 - Run the gel to separate the DNA fragments by size.
- Result Interpretation:
 - Visualize the DNA bands under UV light.
 - A band of the expected size in the test sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should not. The internal control band should be present in all lanes to validate the PCR reaction.[\[10\]](#)

B. Hoechst 33258 DNA Staining

Principle: This fluorescent staining method allows for the visualization of mycoplasma DNA, which appears as small, fluorescent particles in the cytoplasm of infected cells, distinct from the host cell nucleus.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Indicator cell line (e.g., Vero cells)
- Hoechst 33258 stain solution
- Carnoy's fixative (3:1 methanol:acetic acid)
- Mounting medium
- Fluorescence microscope with a UV filter

Protocol:

- Seed an indicator cell line onto a sterile coverslip in a petri dish and allow the cells to attach.
- Inoculate the indicator cells with a sample of the MRC-5 cell suspension or supernatant. Include positive and negative controls.
- Incubate for 3-5 days.
- Fix the cells with Carnoy's fixative for 10 minutes.[\[16\]](#)
- Stain the fixed cells with Hoechst 33258 solution for 15-30 minutes in the dark.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Wash the coverslip with distilled water and mount it on a microscope slide using mounting medium.
- Examine the slide under a fluorescence microscope. The presence of small, bright, extranuclear fluorescent dots or filaments indicates mycoplasma contamination.[\[16\]](#)

Principle: This test is based on the USP <71> guidelines and is designed to detect the presence of viable bacteria and fungi in the cell bank.[\[17\]](#)[\[18\]](#)

Materials:

- Fluid Thioglycollate Medium (FTM)
- Soybean-Casein Digest Medium (SCDM) or Tryptic Soy Broth (TSB)
- Sterile test tubes or culture bottles
- Incubators at 30-35°C and 20-25°C

Protocol:

- Aseptically transfer a representative sample from the MRC-5 cell bank to both FTM and SCDM. The sample volume should be sufficient to neutralize any inhibitory substances.
- Incubate the FTM tubes at 30-35°C for 14 days to detect anaerobic and some aerobic bacteria.[\[18\]](#)
- Incubate the SCDM tubes at 20-25°C for 14 days to detect fungi and aerobic bacteria.[\[18\]](#)
- Visually inspect the media for turbidity (cloudiness) at regular intervals during the incubation period.
- Any turbidity indicates microbial growth, and the cell bank is considered non-sterile.

Principle: The Limulus Amebocyte Lysate (LAL) assay is used to detect and quantify bacterial endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[\[19\]](#)[\[20\]](#)[\[21\]](#)

Materials:

- LAL reagent kit (gel-clot, turbidimetric, or chromogenic)
- Endotoxin-free water and test tubes
- Heating block or water bath
- Spectrophotometer or plate reader (for quantitative assays)

Protocol (Gel-Clot Method):

- Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) according to the manufacturer's instructions.
- Prepare a series of dilutions of the CSE to determine the sensitivity of the LAL reagent.
- In endotoxin-free tubes, mix the MRC-5 cell bank sample (and dilutions thereof) with the LAL reagent. Include positive and negative controls.
- Incubate the tubes at 37°C for 60 minutes, undisturbed.[\[22\]](#)
- After incubation, carefully invert each tube 180°.
- A solid gel clot that remains intact upon inversion indicates a positive result (endotoxin level is at or above the reagent's sensitivity). A liquid or viscous solution that flows is a negative result.
- The endotoxin level in the sample is determined by the lowest dilution that gives a positive result.

Stability Assessment

Principle: G-banding is a cytogenetic technique used to produce a visible karyotype by staining condensed chromosomes. It allows for the identification of individual chromosomes and the detection of numerical and structural abnormalities.[\[1\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Materials:

- Colcemid solution
- Hypotonic solution (e.g., 0.075 M KCl)
- Fixative (3:1 methanol:acetic acid)
- Trypsin solution
- Giemsa stain

- Microscope with imaging system

Protocol:

- Culture MRC-5 cells until they are in the exponential growth phase.
- Arrest the cells in metaphase by adding Colcemid to the culture medium and incubating for several hours.
- Harvest the cells by trypsinization and pellet them by centrifugation.
- Treat the cells with a hypotonic solution to swell the cells and disperse the chromosomes.
- Fix the cells with a cold fixative.
- Drop the fixed cell suspension onto a clean microscope slide and allow it to air dry.
- Treat the slides with trypsin to partially digest the chromosomal proteins.
- Stain the slides with Giemsa stain.
- Analyze at least 20 metaphase spreads under a microscope to determine the modal chromosome number and identify any structural abnormalities.[\[1\]](#)

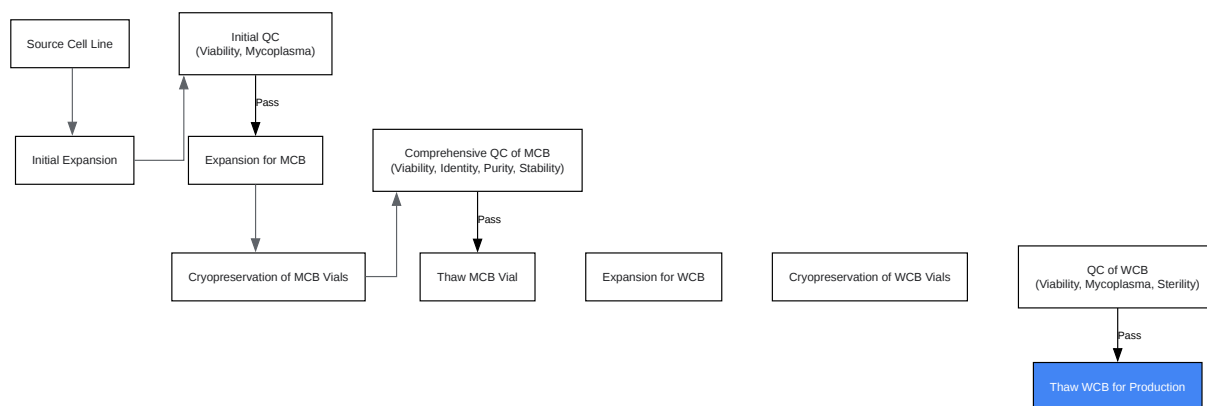
Principle: As a finite cell line, it is crucial to track the number of population doublings to ensure that the cells are within their expected lifespan and have not entered senescence.

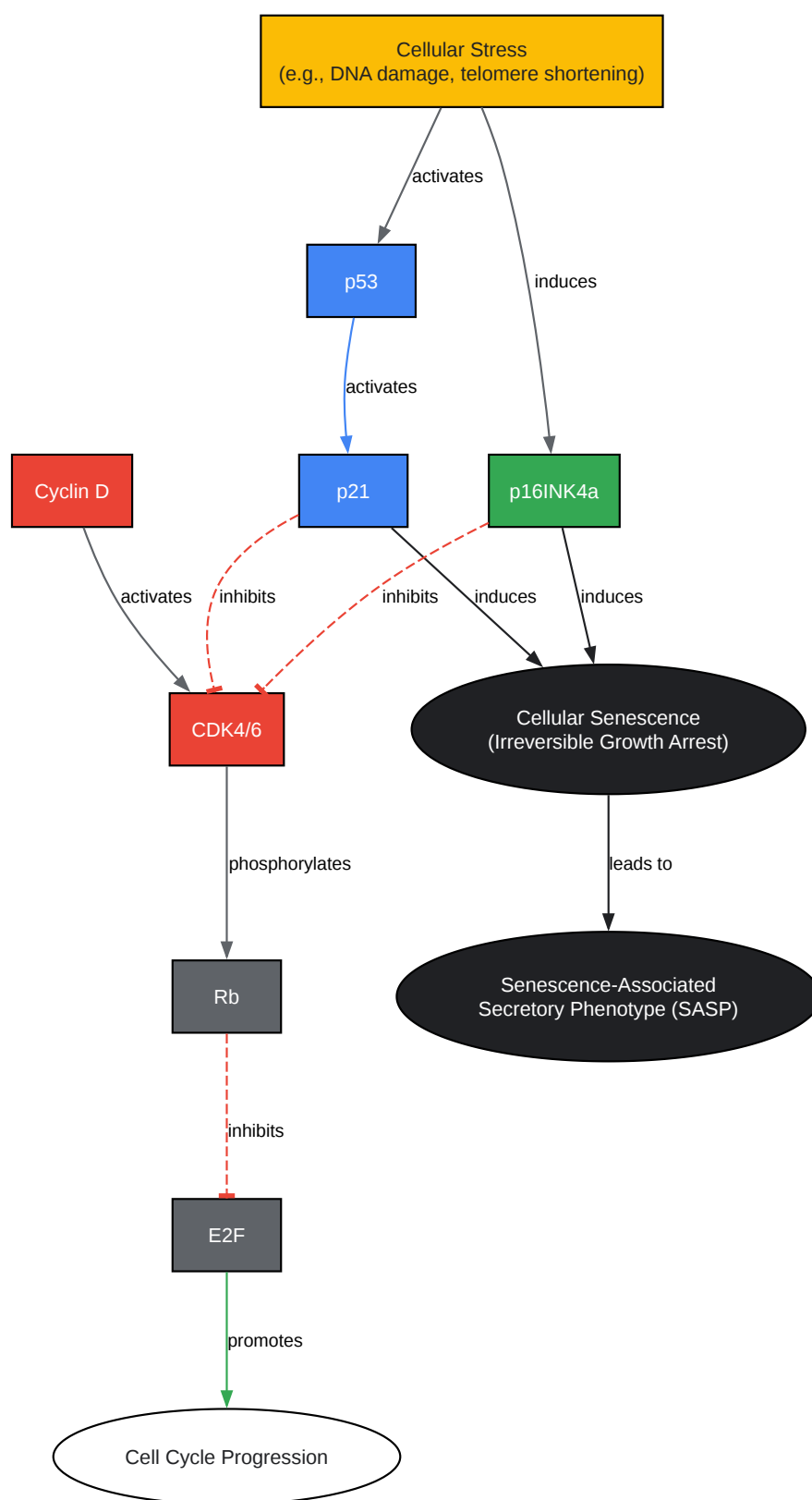
Protocol:

- At each subculture, count the number of viable cells at the time of seeding (N_{initial}) and the number of viable cells at the time of harvest (N_{final}).
- Calculate the Population Doubling (PD) for that passage using the following formula:
 - $PD = 3.32 (\log_{10}(N_{\text{final}}) - \log_{10}(N_{\text{initial}}))$
- The Population Doubling Level (PDL) is the cumulative sum of the PDs from each passage.

Visualizations

Cell Banking Workflow



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